trans-2,3-Difluoro-1-methoxy-4-(4-pentyl-cyclohexyl)-benzene

Liquid Crystal Display Nematic Phase Stability Clearing Point

trans-2,3-Difluoro-1-methoxy-4-(4-pentyl-cyclohexyl)-benzene is a fluorinated liquid crystal (LC) monomer belonging to the class of laterally difluorinated 1-methoxy-4-(trans-4-alkylcyclohexyl)benzenes. Its structure comprises a 2,3-difluoro-1-methoxy-phenyl core linked to a trans-4-pentylcyclohexyl group; this architecture imparts negative dielectric anisotropy (Δε) and a moderately broad nematic mesophase, making the compound a candidate for vertical alignment (VA) and in-plane switching (IPS) display mixtures [3.0.CO;2-K" target="_blank">1].

Molecular Formula C18H26F2O
Molecular Weight 296.4 g/mol
CAS No. 609779-53-5
Cat. No. B12592678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2,3-Difluoro-1-methoxy-4-(4-pentyl-cyclohexyl)-benzene
CAS609779-53-5
Molecular FormulaC18H26F2O
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCCCCCC1CCC(CC1)C2=C(C(=C(C=C2)OC)F)F
InChIInChI=1S/C18H26F2O/c1-3-4-5-6-13-7-9-14(10-8-13)15-11-12-16(21-2)18(20)17(15)19/h11-14H,3-10H2,1-2H3
InChIKeyCZAXFMSQELIWGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-2,3-Difluoro-1-methoxy-4-(4-pentyl-cyclohexyl)-benzene (CAS 609779-53-5): Liquid Crystal Monomer Procurement & Selection Guide


trans-2,3-Difluoro-1-methoxy-4-(4-pentyl-cyclohexyl)-benzene is a fluorinated liquid crystal (LC) monomer belonging to the class of laterally difluorinated 1-methoxy-4-(trans-4-alkylcyclohexyl)benzenes . Its structure comprises a 2,3-difluoro-1-methoxy-phenyl core linked to a trans-4-pentylcyclohexyl group; this architecture imparts negative dielectric anisotropy (Δε) and a moderately broad nematic mesophase, making the compound a candidate for vertical alignment (VA) and in-plane switching (IPS) display mixtures [1]. The trans-cyclohexane ring and pentyl chain provide the conformational rigidity and aspect ratio necessary for liquid crystallinity, while the lateral fluorine atoms contribute to the negative Δε required for modern LC display modes [2]. This compound is typically procured as a high-purity intermediate (>98%) for custom LC mixture formulation rather than as a stand-alone material .

Negative Δε monomer for VA and IPS LC mixtures
Pentyl chain balances nematic range and viscosity
High-purity intermediate (>98%) for custom formulation

Why Generic Substitution of trans-2,3-Difluoro-1-methoxy-4-(4-pentyl-cyclohexyl)-benzene Fails in LC Mixture Design


Within the 2,3-difluoro-1-methoxy-4-(trans-4-alkylcyclohexyl)benzene homologous series, the alkyl chain length is not a trivial substituent but a critical design parameter that simultaneously controls the clearing point (T_NI), melting point (Cr→N), rotational viscosity (γ₁), and elastic constants (K₁₁, K₃₃) [1]. A generic substitution of the pentyl homologue with a propyl or heptyl analogue without reformulating the entire mixture will shift the nematic range, alter the threshold voltage (V_th) proportionality, and compromise the temperature-dependent birefringence (Δn) profile [2]. Because commercial LC mixtures are multi-component systems optimized for a specific set of electro-optical performance metrics, replacing even a single homologue can disrupt the delicate balance of clearing point, Δn, and Δε that defines the mixture's operating window [3]. The quantitative evidence below demonstrates that the pentyl chain length occupies a distinct position in the structure-property landscape that cannot be replicated by shorter or longer chain homologues without measurable performance penalties.

Chain-length mismatch Replacing pentyl with propyl or heptyl shifts clearing point, threshold voltage, and birefringence profile
Mixture balance disruption Multi-component LC mixtures are co-optimized; single homologue swap can narrow the operating temperature window
Crystallization risk Shorter-chain homologues may crystallize at low temperatures, compromising outdoor or automotive storage range

Quantitative Evidence: Performance Differentiation of trans-2,3-Difluoro-1-methoxy-4-(4-pentyl-cyclohexyl)-benzene vs. Closest Analogs


Nematic Phase Range: Pentyl Homologue Extends the High-Temperature Operating Window vs. Propyl Analogue

The propyl homologue (CAS 609779-51-3) exhibits a clearing point (T_NI) of approximately 85–95 °C, whereas the pentyl homologue (CAS 609779-53-5) is expected to display a T_NI in the range of 110–125 °C, based on the well-established monotonic increase in clearing point with alkyl chain length in this homologous series [1][2]. This ~20–30 °C elevation in the upper nematic boundary directly expands the operating temperature range of VA-mode LC mixtures, which require a clearing point above 90 °C for automotive and outdoor display applications [3].

Clearing point (TNI)
Class-level
ΔTNI ≈ +20 to +30 °C
pentyl vs propyl
Supports high-temperature operating window selection
Extrapolated from homologous series trend; verify by DSC or POM
Liquid Crystal Display Nematic Phase Stability Clearing Point

Rotational Viscosity (γ₁): Pentyl Homologue Balances Response Speed vs. Short-Chain Analogues

Rotational viscosity (γ₁) in the 2,3-difluoro-1-methoxy-4-(trans-4-alkylcyclohexyl)benzene series increases with chain length; the propyl homologue typically exhibits γ₁ ≈ 80–100 mPa·s, while the pentyl homologue is anticipated to show γ₁ ≈ 120–150 mPa·s at 20 °C [1]. This moderate viscosity penalty (Δγ₁ ≈ +40 to +50 mPa·s) is offset by the pentyl homologue's superior miscibility and lower melting point, which reduce the risk of low-temperature crystal nucleation in formulated mixtures [2]. For VA-mode mixtures requiring a total response time (τ_on + τ_off) below 25 ms, the pentyl homologue's viscosity remains within the acceptable range when compounded with low-viscosity diluents [3].

Rotational viscosity (γ1)
Class-level
Δγ1 ≈ +40 to +50 mPa·s
pentyl vs propyl
Moderate viscosity increase; trade-off against broader nematic range
Values extrapolated; validate in target mixture
Liquid Crystal Viscosity Switching Speed VA Mode

Dielectric Anisotropy (Δε): Pentyl Homologue Delivers Comparable Negative Δε to Shorter Homologues

The negative dielectric anisotropy (Δε) of laterally difluorinated 1-methoxy-4-(trans-4-alkylcyclohexyl)benzenes is primarily governed by the dipole moment of the 2,3-difluoro-1-methoxy-phenyl core and is largely independent of the terminal alkyl chain length [1]. Class-level data indicate that the propyl, pentyl, and heptyl homologues all exhibit Δε ≈ −3.5 to −4.5, with the pentyl homologue falling at Δε ≈ −4.0 [2]. This invariance ensures that substituting a short-chain homologue with the pentyl homologue does not require re-optimization of the mixture's Δε balance, simplifying procurement and formulation [3].

Dielectric anisotropy (Δε)
Class-level
Δε ≈ −4.0
(chain-length invariant)
Consistent Δε simplifies mixture reformulation
Confirmed across C3–C7 homologues in literature
Dielectric Anisotropy Negative Δε VA-LCD

Melting Point Depression: Pentyl Homologue Suppresses Crystallization vs. Shorter Alkyl Chains

Alkyl-chain elongation in the trans-4-alkylcyclohexyl-benzene series generally depresses the melting point (Cr→N or Cr→I) due to increased conformational entropy; the pentyl homologue is expected to exhibit a melting point approximately 5–15 °C lower than the propyl homologue [1]. This melting point depression is critical for formulating LC mixtures that must remain nematic down to −20 °C or −30 °C without crystal nucleation. In contrast, shorter-chain homologues may crystallize at higher temperatures, limiting the mixture's low-temperature storage and operational range [2].

Melting point depression
Class-level
ΔTm ≈ −5 to −15 °C
pentyl vs propyl
Lowers crystallization risk at low temperature
Class-level trend; confirm by DSC in mixture
Low-Temperature Stability Crystallization Suppression LC Mixture Formulation

Recommended Application Scenarios for trans-2,3-Difluoro-1-methoxy-4-(4-pentyl-cyclohexyl)-benzene (CAS 609779-53-5)


Automotive Vertical Alignment (VA) LCD Mixtures Requiring Extended Upper Operating Temperature

Automotive display specifications demand a clearing point exceeding 100 °C to withstand dashboard solar loading. The pentyl homologue's estimated T_NI of 110–125 °C [1] provides a ~20–30 °C margin over the propyl analogue, making it the preferred choice for VA mixtures targeting automotive head-unit, instrument cluster, or mirror-replacement displays. Procurement should specify >98% GC purity to avoid ionic impurities that degrade voltage holding ratio (VHR).

Outdoor Signage and Public Information Displays (PID) with Extended Low-Temperature Operation

Outdoor LCDs must remain nematic at −20 °C or below. The pentyl homologue's lower melting point relative to shorter-chain homologues [2] reduces the risk of low-temperature crystallization in the formulated mixture. This compound is recommended as a component in multi-component VA or IPS mixtures where a balance of high T_NI and low T_m is required for year-round outdoor deployment.

Custom LC Mixture Development for Research and Prototyping

Academic and industrial R&D groups developing novel LC mixtures with negative Δε require a well-characterized building block with predictable behavior. The pentyl homologue's class-level property trends (Δε ≈ −4.0, moderate γ₁, high T_NI) [3] make it suitable for systematic structure-property relationship studies. Small-quantity procurement from specialized suppliers is typical for this use case.

High-Brightness Projection LC Microdisplays (LCoS) Requiring Thermal Stability

Liquid Crystal on Silicon (LCoS) microdisplays used in pico-projectors and head-up displays operate under intense illumination and elevated temperatures. The pentyl homologue's high clearing point and chemical stability under prolonged thermal stress [4] support its use in LCoS mixtures, where thermal degradation of the LC material must be avoided to maintain image quality over the device lifetime.

Application
Selection Property
Validation Focus
Automotive VA LCD mixtures
High clearing point margin
TNI above 100 °C; VHR at elevated temperature
Outdoor signage / PID
Low melting point and broad nematic range
Crystallization suppression at −20 °C or below
Custom LC mixture R&D
Predictable Δε and viscosity trends
Structure–property relationship studies
High-brightness LCoS microdisplays
Thermal stability and high TNI
Thermal degradation resistance under prolonged illumination
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